

# Pharmacokinetics and pharmacodynamics of Pelabresib

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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Pelabresib

### Introduction

**Pelabresib** (formerly CPI-0610) is an investigational, first-in-class, oral small-molecule inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins.[1][2] Developed by Constellation Pharmaceuticals, **Pelabresib** represents a novel epigenetic approach to cancer therapy, primarily targeting the underlying disease mechanisms of myelofibrosis (MF), a rare bone marrow cancer.[3] It is being evaluated both as a monotherapy and in combination with Janus kinase (JAK) inhibitors, such as ruxolitinib, to address the limitations of current standard-of-care treatments.[4][5] Preclinical and clinical studies have demonstrated its potential to modify key pathogenic pathways involved in inflammation, oncogene expression, and bone marrow fibrosis.[4][6]

### **Mechanism of Action**

**Pelabresib** selectively inhibits the BD1 and BD2 bromodomains of BET proteins (including BRD2, BRD3, BRD4, and BRDT).[3][4] These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters.[3] In hematologic malignancies like myelofibrosis, aberrant BET protein activity drives the expression of oncogenes (e.g., MYC, BCL-2) and pro-inflammatory genes regulated by pathways such as Nuclear Factor-kappa B (NF-κB).[2][3][7]

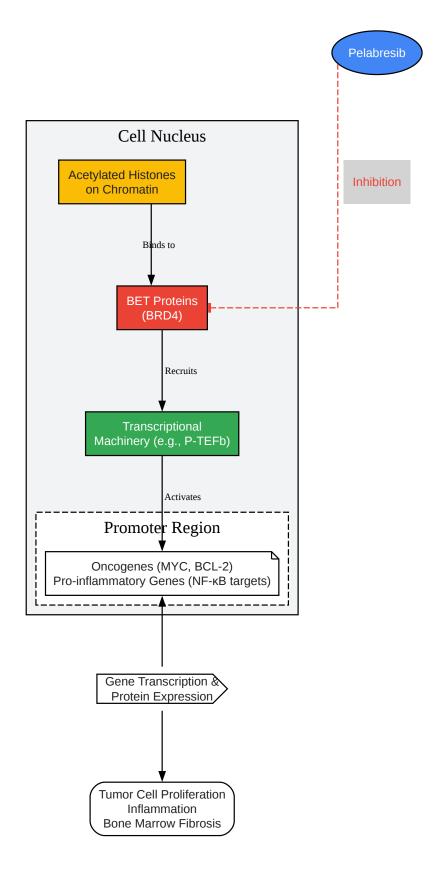






By binding to BET bromodomains, **Pelabresib** displaces them from chromatin, leading to the transcriptional repression of these key downstream target genes.[3][6] This disruption of pathogenic gene expression programs results in reduced proliferation of malignant cells, decreased production of inflammatory cytokines, and has shown potential to improve bone marrow fibrosis, addressing the core hallmarks of myelofibrosis.[4][7]





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Caption: Pelabresib Mechanism of Action.



## **Pharmacokinetics (PK)**

The pharmacokinetic profile of **Pelabresib** has been characterized in a first-in-human Phase 1 study involving patients with relapsed or refractory lymphoma (NCT01949883).[1][8] The study evaluated both capsule and tablet formulations, with the tablet showing greater bioavailability. [8]

## Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: **Pelabresib** is rapidly absorbed following oral administration, with maximum plasma concentrations (Tmax) reached at approximately 2.9 hours post-dose.[1] Systemic exposure, measured by AUC, increases proportionally with the dose.[8]
- Distribution: The apparent volume of distribution (Vd/F) has been determined as part of population PK assessments.[9]
- Metabolism: The plasma concentration data includes metabolites M542/M544, which are monitored in clinical studies.[9]
- Elimination: Plasma concentrations decline in a generally monophasic manner. The half-life is approximately 15-16 hours, which supports a once-daily (QD) dosing schedule.[1][8] Following 14 days of daily dosing, there was a low accumulation of approximately 40%.[1]

## **Quantitative Pharmacokinetic Data**

The following table summarizes key PK parameters from the Phase 1 study.



Parameter	Value	Formulation	Study
Time to Max. Concentration (Tmax)	~2.9 hours	Capsule & Tablet	[1]
Half-life (t½)	~15-16 hours	Capsule & Tablet	[1][8]
Dose Proportionality	Dose-proportional increases in systemic exposure	Capsule & Tablet	[8]
Bioavailability	Tablet formulation was 60% greater than capsules	Capsule vs. Tablet	[8]
Accumulation (after 14 days)	~40%	Not Specified	[1]

## **Pharmacodynamics (PD)**

The pharmacodynamic effects of **Pelabresib** are demonstrated through target engagement biomarkers and clinical efficacy measures in patients with myelofibrosis.

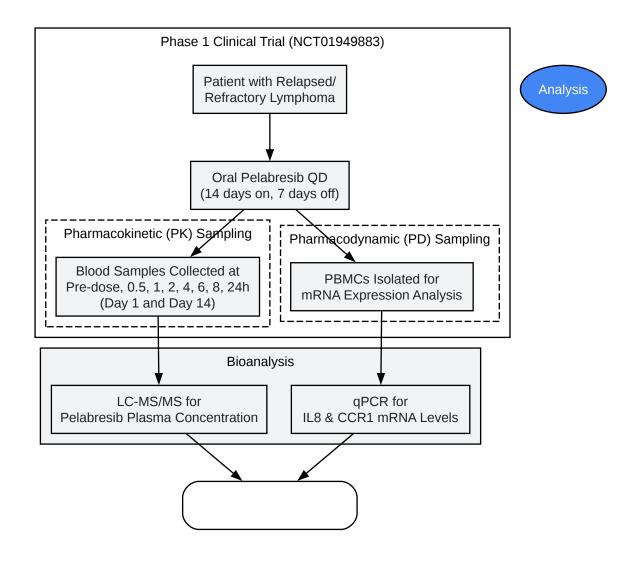
### **Target Engagement and Biomarkers**

- Gene Expression Modulation: In the Phase 1 lymphoma study, Pelabresib demonstrated appreciable suppression of Interleukin-8 (IL-8) and C-C Motif Chemokine Receptor 1 (CCR1) mRNA in peripheral blood mononuclear cells.[1] This effect was observed at capsule doses ≥120 mg and with both 125 mg and 225 mg tablet doses, occurring as early as 2 hours post-dose, indicating rapid transcriptional regulation.[1][8]
- Cytokine Reduction: In myelofibrosis trials, **Pelabresib**, particularly in combination with ruxolitinib, led to a greater magnitude of reduction in pro-inflammatory cytokines, including TNF, IL-6, and IL-8, compared to ruxolitinib alone.[10] This aligns with its mechanism of downregulating NF-kB signaling.[7][11]

### **Clinical Efficacy in Myelofibrosis**



The clinical activity of **Pelabresib** has been extensively studied in the Phase 2 MANIFEST and Phase 3 MANIFEST-2 trials.[12]



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**Caption:** PK/PD Analysis Workflow from Phase 1 Study.

The tables below summarize key efficacy endpoints from the MANIFEST-2 trial, which compared **Pelabresib** plus ruxolitinib to placebo plus ruxolitinib in JAK inhibitor-naïve patients. [12]

# Spleen Volume and Symptom Score Reduction (MANIFEST-2, Week 24)



Endpoint	Pelabresib + Ruxolitinib (n=214)	Placebo + Ruxolitinib (n=216)	P-value
Spleen Volume Reduction ≥35% (SVR35)	65.9%	35.2%	<0.001[10]
Total Symptom Score Reduction ≥50% (TSS50)	52.3%	46.3%	0.216[13]
Absolute Change in TSS	-15.99	-14.05	0.0545[10]
Dual SVR35 and TSS50 Response	40.2%	18.5%	N/A[13]

**Anemia and Bone Marrow Fibrosis Improvement** 

(MANIFEST-2)

Endpoint	Pelabresib + Ruxolitinib	Placebo + Ruxolitinib	P-value
Hemoglobin Response	10.7% (23/214)	6.0% (13/216)	N/A[13]
BMF Improvement ≥1 Grade	38.5% (40/104)	24.2% (24/99)	0.019[13]

# **Experimental Protocols Pharmacokinetic Analysis**

- Sample Collection: In the Phase 1 study (NCT01949883), blood samples for PK analysis were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours after the initial dose on Day 1, and at multiple time points following the Day 14 dose to assess steady-state.[8]
- Sample Processing: Blood samples were centrifuged within 30 minutes to harvest plasma,
   which was then stored at -80°C until analysis.[8]



- Quantification Method: The concentration of Pelabresib in plasma was determined using a validated reverse-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[8]
- Data Analysis: Plasma concentration-time data were analyzed by noncompartmental methods using WinNonlin software. The area under the plasma concentration-time curve (AUC) was estimated using the linear-log trapezoidal method.[8]

### **Pharmacodynamic Analysis**

- Sample Collection: For PD analysis in the Phase 1 study, peripheral blood mononuclear cells (PBMCs) were isolated from blood samples.[1]
- Biomarker Quantification: Changes in the expression of genes sensitive to BET inhibition, such as IL8 and CCR1, were measured in PBMCs using quantitative real-time polymerase chain reaction (qRT-PCR).[1][8]
- Clinical Endpoint Assessment (Myelofibrosis):
  - Spleen Volume: Assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[14]
  - Symptom Score: Patient-reported outcomes were collected using the Myelofibrosis
     Symptom Assessment Form (MFSAF v4.0), which calculates a Total Symptom Score
     (TSS).[13]
  - Bone Marrow Fibrosis: Evaluated from bone marrow biopsies according to European Myelofibrosis Network (EUMNET) criteria.[13]

## Safety and Tolerability

Across clinical trials, **Pelabresib** has shown a manageable safety profile. The most common treatment-emergent adverse events include thrombocytopenia, which is a known class effect of BET inhibitors, anemia, and low-grade gastrointestinal events like nausea and diarrhea.[8][12] In the MANIFEST-2 study, the combination of **Pelabresib** and ruxolitinib was generally well-tolerated.[12] Thrombocytopenia and anemia were the most frequent adverse events but were manageable.[10] The maximum tolerated dose (MTD) was determined to be 225 mg (tablet)



once daily on a 14 days on, 7 days off schedule.[8] For subsequent studies in myelofibrosis, a 125 mg tablet dose was selected.[8][12]

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